1-Cyclobutanecarbonylpyrrolidin-3-amine
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Overview
Description
1-Cyclobutanecarbonylpyrrolidin-3-amine is a compound that features a cyclobutane ring attached to a pyrrolidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonylpyrrolidin-3-amine typically involves the formation of the cyclobutane ring followed by the attachment of the pyrrolidine moiety. One common method is the cyclization of a suitable precursor under controlled conditions. For instance, the cyclization of a linear precursor containing both the cyclobutane and pyrrolidine precursors can be achieved using a catalyst under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutanecarbonylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
1-Cyclobutanecarbonylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonylpyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Cyclohexanecarbonylpyrrolidin-3-amine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Pyrrolidin-3-amine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness: 1-Cyclobutanecarbonylpyrrolidin-3-amine is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C9H16N2O/c10-8-4-5-11(6-8)9(12)7-2-1-3-7/h7-8H,1-6,10H2 |
InChI Key |
CEDPCEYWZRPPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N |
Origin of Product |
United States |
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